

# Application Notes and Protocols for Ozonolysis in Organic Synthesis

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## Compound of Interest

Compound Name: Ozone

Cat. No.: B167849

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## Introduction

Ozonolysis is a powerful and versatile organic reaction that utilizes **ozone** ( $O_3$ ) to cleave unsaturated carbon-carbon bonds, primarily in alkenes and alkynes.<sup>[1]</sup> This oxidative cleavage transforms the original double or triple bond into two carbonyl functionalities.<sup>[1]</sup> The specific nature of the final products—aldehydes, ketones, carboxylic acids, or alcohols—can be precisely controlled by the work-up conditions employed after the initial reaction with **ozone**, making it an invaluable tool in synthetic chemistry.<sup>[2][3]</sup> Its applications range from simple functional group transformations to key bond-breaking steps in the total synthesis of complex natural products and the industrial-scale manufacturing of pharmaceutical intermediates.<sup>[4][5]</sup>

## Reaction Mechanism: The Criegee Intermediate

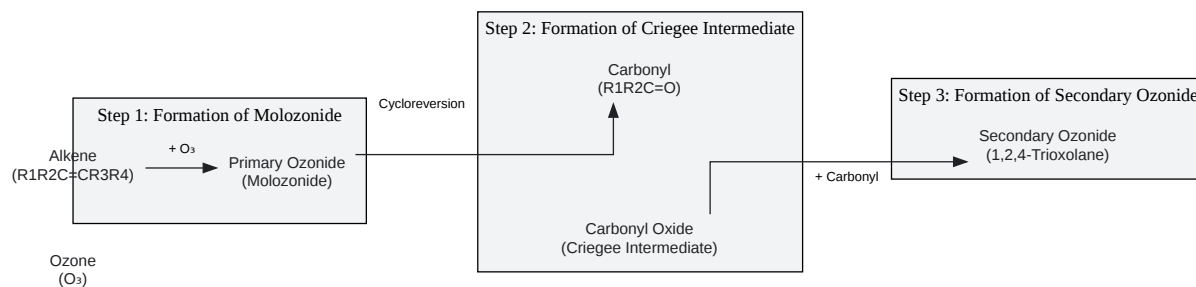
The generally accepted mechanism for the ozonolysis of alkenes was proposed by Rudolf Criegee in 1953.<sup>[1]</sup> The reaction proceeds through several key intermediates:

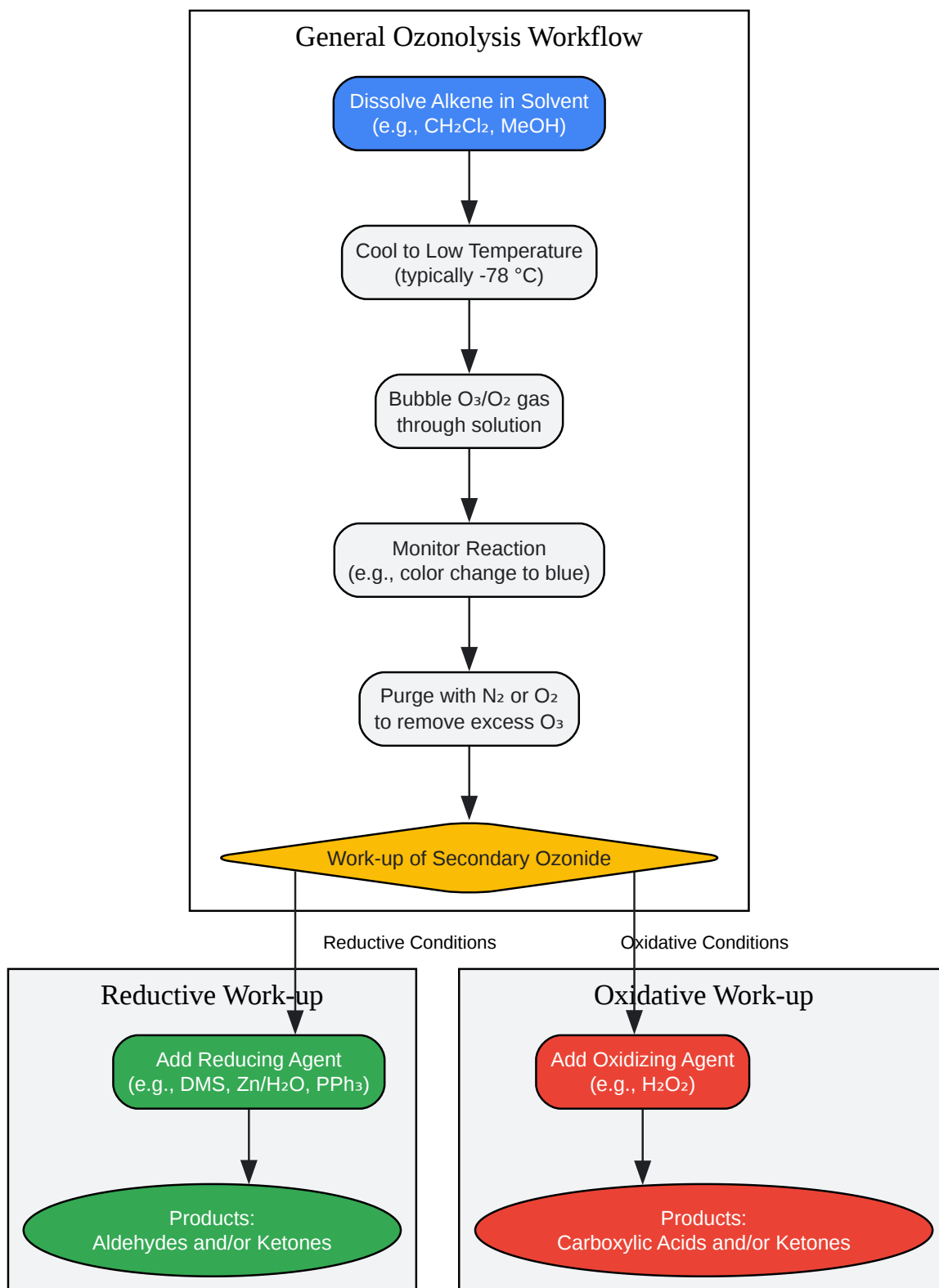
- **1,3-Dipolar Cycloaddition:** **Ozone** acts as a 1,3-dipole and reacts with the alkene in a concerted 1,3-dipolar cycloaddition to form a highly unstable primary ozonide, also known as a molozonide.<sup>[1][6]</sup>
- **Cycloreversion:** The molozonide rapidly rearranges via a retro-1,3-dipolar cycloaddition, breaking apart to form a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide,

often referred to as the Criegee intermediate.<sup>[1][7]</sup>

- Second 1,3-Dipolar Cycloaddition: The carbonyl compound and the Criegee intermediate then recombine in a different orientation through another 1,3-dipolar cycloaddition to form a more stable secondary ozonide (a 1,2,4-trioxolane).<sup>[1]</sup>

This secondary ozonide is then subjected to a work-up procedure to yield the final products.





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